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molecular formula C9H8ClN3 B8291666 8-Chloro-6,7-dihydro-5H-1,4,8a-triaza-s-indacene

8-Chloro-6,7-dihydro-5H-1,4,8a-triaza-s-indacene

Cat. No. B8291666
M. Wt: 193.63 g/mol
InChI Key: QHYNJLRTYZMSDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07319103B2

Procedure details

Using the method described for the preparation of 10-chloro-6,7,8,9-tetrahydro-5H-1,4,10a-triaza-cyclohepta[f]indene, the reaction of 6,7-dihydro-5H-1,4,8a-triaza-s-indacen-8-ol and phosphorus oxychloride provided the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]2[C:7]([N:8]=[C:9]3[CH2:15][CH2:14][CH2:13]CC[C:10]=13)=[CH:6][CH:5]=[N:4]2.N1N2C(N=C3C(=C2O)CCC3)=CC=1.P(Cl)(Cl)(Cl)=O>>[Cl:1][C:2]1[N:3]2[C:7](=[CH:6][CH:5]=[N:4]2)[N:8]=[C:9]2[C:10]=1[CH2:13][CH2:14][CH2:15]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N2N=CC=C2N=C2C1CCCCC2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C2N=C3CCCC3=C(N12)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2CCCC2=NC2=CC=NN12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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